molecular formula C14H11N3O4 B3855363 N'-[(1Z,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-4-nitrobenzohydrazide

N'-[(1Z,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-4-nitrobenzohydrazide

Cat. No.: B3855363
M. Wt: 285.25 g/mol
InChI Key: JSTCMLMHNLIXLM-ITGPMQJPSA-N
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Description

N’-[(1Z,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-4-nitrobenzohydrazide is a chemical compound that belongs to the class of hydrazides It features a furan ring, a nitrobenzene moiety, and a hydrazide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1Z,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-4-nitrobenzohydrazide typically involves the condensation of 4-nitrobenzohydrazide with a furan-based aldehyde. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The general reaction scheme is as follows:

    Starting Materials: 4-nitrobenzohydrazide and furan-2-carbaldehyde.

    Catalyst: Acid catalyst such as hydrochloric acid or sulfuric acid.

    Solvent: Ethanol or methanol.

    Reaction Conditions: Reflux for several hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may include additional steps such as purification by recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(1Z,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-4-nitrobenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The hydrazide linkage can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Oxidation: Furan derivatives with various functional groups.

    Reduction: Amino derivatives of the original compound.

    Substitution: Hydrazide derivatives with different substituents.

Scientific Research Applications

N’-[(1Z,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-4-nitrobenzohydrazide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a pharmacophore in drug design.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N’-[(1Z,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-4-nitrobenzohydrazide depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The furan ring and nitrobenzene moiety are key structural features that contribute to its activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(1Z,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-4-nitrobenzohydrazide is unique due to its specific combination of a furan ring, nitrobenzene moiety, and hydrazide linkage. This combination imparts distinct chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

N-[(Z)-[(E)-3-(furan-2-yl)prop-2-enylidene]amino]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O4/c18-14(11-5-7-12(8-6-11)17(19)20)16-15-9-1-3-13-4-2-10-21-13/h1-10H,(H,16,18)/b3-1+,15-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSTCMLMHNLIXLM-ITGPMQJPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=CC=NNC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C/C=N\NC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-[(1Z,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-4-nitrobenzohydrazide
Reactant of Route 2
Reactant of Route 2
N'-[(1Z,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-4-nitrobenzohydrazide

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